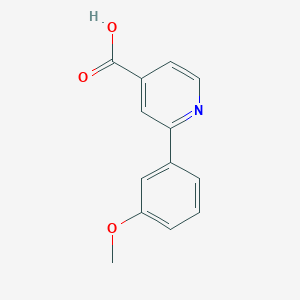

2-(3-Methoxyphenyl)isonicotinic acid

描述

2-(3-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a methoxy group attached to the phenyl ring and an isonicotinic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)isonicotinic acid typically involves the condensation of 3-methoxybenzaldehyde with isonicotinic acid hydrazide. This reaction is carried out in the presence of a suitable solvent such as methanol or ethanol, and under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .

化学反应分析

Types of Reactions: 2-(3-Methoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-Hydroxyphenyl)isonicotinic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.

Major Products Formed:

- Oxidation of the methoxy group results in 2-(3-Hydroxyphenyl)isonicotinic acid.

- Reduction of the carboxylic acid group yields 2-(3-Methoxyphenyl)isonicotinol.

- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

Antimicrobial Activity

- : Derivatives of 2-(3-Methoxyphenyl)isonicotinic acid are investigated for their antibacterial and antifungal properties.

- Methods : The derivatives are synthesized and screened against various pathogens using in vitro assays.

- Results : Certain derivatives exhibit significant antimicrobial activity, suggesting their potential use as new antimicrobial agents. For example, some derivatives demonstrated up to 97% efficacy in reducing necrotic spots on plants infected by pathogens.

Antitubercular Activity

- : The compound serves as an important intermediate in the synthesis of antitubercular drugs.

- Methods : Its derivatives are synthesized and tested for activity against Mycobacterium tuberculosis.

- Results : The synthesized compounds showed promising results in inhibiting the growth of tuberculosis bacteria, highlighting their potential in treating this disease .

Renewable Energy Applications

Organic Solar Cells

- : The compound is incorporated into organic solar cells to enhance their efficiency.

- Methods : Current-voltage measurements are conducted under simulated sunlight conditions to evaluate photovoltaic properties.

- Results : The incorporation of this compound significantly improves power conversion efficiency, making it a valuable candidate for renewable energy technologies.

Environmental Science Applications

Optical Sensors

- : Derivatives are used to create optical sensors for detecting environmental pollutants.

- Methods : The compounds are integrated into sensor matrices, and their interaction with target analytes is measured using spectrophotometry.

- Results : These sensors exhibit high sensitivity and selectivity for specific pollutants, demonstrating their utility in environmental monitoring.

Nanotechnology Applications

Supramolecular Self-Assembly

- : The compound is explored for its role in supramolecular self-assembly processes.

- Methods : It is utilized as a building block in self-assembling systems, monitored through techniques like scanning electron microscopy (SEM).

- Results : Self-assembled structures show promise for developing nanoscale materials and devices.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Certain derivatives showed significant antimicrobial properties against various pathogens. | |

| Organic Solar Cells | Enhanced power conversion efficiency observed in solar cells incorporating the compound. | |

| Optical Sensors | High sensitivity and selectivity towards specific environmental pollutants were achieved. | |

| Supramolecular Assembly | Successful formation of nanoscale materials using the compound as a building block. |

作用机制

The mechanism of action of 2-(3-Methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall.

Pathways Involved: It is believed to interfere with the enzymatic pathways involved in cell wall synthesis, leading to the disruption of bacterial growth and replication.

相似化合物的比较

Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

Nicotinic Acid:

Picolinic Acid: An isomer with the carboxyl group at the 2-position.

Uniqueness: 2-(3-Methoxyphenyl)isonicotinic acid is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical properties and potential biological activities. This structural modification can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

生物活性

2-(3-Methoxyphenyl)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention due to its potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the context of antimicrobial and antitubercular properties. Understanding the biological activity of this compound can provide insights into its possible applications in treating various diseases, especially tuberculosis and other infections.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety.

Antitubercular Activity

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit significant antitubercular activity. For instance, studies have shown that certain isonicotinic derivatives possess moderate to high activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.34 to 0.91 μM against sensitive strains .

Table 1: Antitubercular Activity of Isonicotinic Acid Derivatives

| Compound Name | MIC (μM) | Activity Level |

|---|---|---|

| Isoniazid | 0.91 | Standard Reference |

| This compound | TBD | Potentially Active |

| N2-3,5,5-trimethylcyclohexylidenyl | 0.025 | Highly Active |

| N′-cyclohexylidenepyridine-4-carbohydrazide | 0.03 | Comparable to Isoniazid |

Antimicrobial Activity

The compound also displays broad-spectrum antimicrobial properties. Various studies have assessed its efficacy against different bacterial and fungal strains. For example, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 - 512 | Moderate |

| Escherichia coli | 4.69 - 22.9 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

The mechanism by which isonicotinic acid derivatives exert their biological effects often involves the inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis. This inhibition is crucial for the bacterium's survival and replication . Additionally, the presence of the methoxy group may enhance lipophilicity and cellular uptake, contributing to increased bioactivity.

Case Studies

- Antitubercular Efficacy : A study conducted on various isonicotinic derivatives demonstrated that compounds with methoxy substitutions showed enhanced activity against resistant strains of Mycobacterium tuberculosis compared to traditional treatments like isoniazid .

- Antimicrobial Spectrum : Another investigation highlighted the broad-spectrum antimicrobial activity of pyridine derivatives, including those similar to this compound, against pathogens such as Staphylococcus aureus and Candida species .

属性

IUPAC Name |

2-(3-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHWXPCBLBMQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540648 | |

| Record name | 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100004-95-3 | |

| Record name | 2-(3-Methoxyphenyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100004-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。